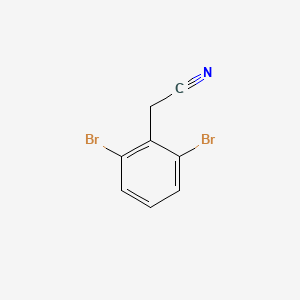

2-(2,6-Dibromophenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dibromophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJZMMCGURACCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618762 | |

| Record name | (2,6-Dibromophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67197-53-9 | |

| Record name | (2,6-Dibromophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2,6-Dibromophenyl)acetonitrile CAS number and properties

An In-Depth Technical Guide to 2-(2,6-Dibromophenyl)acetonitrile

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, safety information, and its applications in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a halogenated aromatic nitrile. Its core structure consists of a phenyl ring substituted with two bromine atoms at the ortho positions and an acetonitrile group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67197-53-9 | [1] |

| Molecular Formula | C₈H₅Br₂N | [1] |

| Molecular Weight | 274.94 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)CC#N)Br | [1] |

| InChIKey | OEJZMMCGURACCJ-UHFFFAOYSA-N | [1] |

| Exact Mass | 272.87887 Da | [1] |

| Topological Polar Surface Area | 23.8 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Safety and Hazard Information

It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: PubChem[1]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a chemical fume hood to avoid inhalation of dust or vapors.

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis. Its structure contains multiple reactive sites that can be targeted for molecular elaboration. The nitrile group, the bromine atoms on the phenyl ring, and the acidic α-carbon all provide handles for various chemical transformations.

Caption: Key reactive sites and potential synthetic transformations of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and subsequent transformation of phenylacetonitrile derivatives. These should be adapted and optimized for the specific substrate and scale of the reaction.

Generalized Synthesis of 2-(Aryl)acetonitrile via Cyanation

This protocol describes a general method for the synthesis of an arylacetonitrile from the corresponding benzyl bromide.

Materials:

-

2,6-Dibromobenzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

A polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or Acetonitrile

-

Water

-

Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2,6-dibromobenzyl bromide in the chosen polar aprotic solvent.

-

Add an equimolar or slight excess of sodium cyanide or potassium cyanide to the solution.

-

Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific substrate and solvent used (e.g., 50-80 °C for several hours).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by adding water. Caution: Cyanide is highly toxic. All work should be performed in a fume hood, and waste should be quenched and disposed of properly.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Generalized Hydrolysis of the Nitrile Group to a Carboxylic Acid

This protocol outlines the conversion of the nitrile group to a carboxylic acid under basic conditions.

Materials:

-

This compound

-

A strong base (e.g., Sodium hydroxide (NaOH) or Potassium hydroxide (KOH))

-

A solvent mixture (e.g., Ethanol and water)

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

In a round-bottom flask, dissolve the this compound in a mixture of ethanol and water.

-

Add an excess of a strong base (e.g., 6M NaOH solution).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated HCl until the pH is approximately 1-2. The carboxylic acid product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product to obtain 2-(2,6-Dibromophenyl)acetic acid.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2,6-Dibromophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chemical intermediate, 2-(2,6-Dibromophenyl)acetonitrile. This compound serves as a valuable building block in the development of various pharmaceutical agents and fine chemicals. This document outlines detailed synthetic protocols, thorough characterization data, and visual workflows to support researchers in their scientific endeavors.

Chemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C₈H₅Br₂N | --INVALID-LINK--[1] |

| Molecular Weight | 274.94 g/mol | --INVALID-LINK--[1] |

| CAS Number | 67197-53-9 | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Boiling Point | 333.1±27.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.857±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

Synthesis Protocols

Two primary synthetic routes are proposed for the preparation of this compound:

-

Cyanation of 2,6-Dibromobenzyl Bromide: This is the most direct approach, involving a nucleophilic substitution reaction.

-

Sandmeyer Reaction of 2,6-Dibromoaniline: An alternative route that proceeds via a diazonium salt intermediate.

Route 1: Cyanation of 2,6-Dibromobenzyl Bromide

This two-step synthesis involves the bromination of 2,6-dibromotoluene followed by cyanation.

Step 1: Synthesis of 2,6-Dibromobenzyl Bromide (Analogous to Dichlorobenzyl Bromide Synthesis)

A plausible method for the synthesis of 2,6-dibromobenzyl bromide is the radical bromination of 2,6-dibromotoluene. An analogous procedure for the synthesis of 2,6-dichlorobenzyl bromide from 2,6-dichlorotoluene using HBr and H₂O₂ under light irradiation can be adapted.

Experimental Protocol (Adapted):

-

Materials: 2,6-dibromotoluene, hydrobromic acid (48%), hydrogen peroxide (30%), and a suitable organic solvent (e.g., carbon tetrachloride or 1,2-dichloroethane).

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser, a dropping funnel, and a light source (e.g., a UV lamp), dissolve 2,6-dibromotoluene in the chosen solvent.

-

Heat the mixture to reflux.

-

Slowly and concurrently add hydrobromic acid and hydrogen peroxide to the refluxing mixture under irradiation.

-

Monitor the reaction progress using a suitable technique like gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield crude 2,6-dibromobenzyl bromide.

-

Purify the product by distillation under reduced pressure or by column chromatography.

-

Step 2: Synthesis of this compound

The conversion of the benzylic bromide to the nitrile is a standard nucleophilic substitution reaction.

Experimental Protocol:

-

Materials: 2,6-dibromobenzyl bromide, sodium cyanide (NaCN) or potassium cyanide (KCN), and a suitable solvent (e.g., ethanol, dimethyl sulfoxide (DMSO), or a mixture of ethanol and water).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dibromobenzyl bromide in the chosen solvent.

-

Add a solution of sodium cyanide or potassium cyanide to the flask.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate (sodium or potassium bromide) forms, remove it by filtration.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent.

-

Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Route 2: Sandmeyer Reaction of 2,6-Dibromoaniline

This alternative synthesis involves the diazotization of 2,6-dibromoaniline followed by a copper(I) cyanide-catalyzed cyanation.

Experimental Protocol:

-

Materials: 2,6-dibromoaniline, sodium nitrite (NaNO₂), hydrochloric acid (HCl), copper(I) cyanide (CuCN), and potassium cyanide (KCN).

-

Procedure:

-

Diazotization:

-

Dissolve 2,6-dibromoaniline in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining a controlled temperature.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction, monitoring for the evolution of nitrogen gas.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

-

-

Characterization Data

While specific experimental spectra for this compound are not widely published, the following tables provide predicted and analogous data based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | d | 2H | Aromatic H (ortho to -CH₂CN) |

| ~7.3 | t | 1H | Aromatic H (para to -CH₂CN) |

| ~4.0 | s | 2H | -CH₂CN |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~135 | C-Br |

| ~132 | Aromatic CH |

| ~130 | Aromatic CH |

| ~128 | Quaternary Aromatic C |

| ~117 | -CN |

| ~25 | -CH₂- |

Infrared (IR) Spectroscopy

Characteristic Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050-3100 | Aromatic C-H stretch |

| ~2920-2960 | Aliphatic C-H stretch |

| ~2250 | -C≡N stretch (nitrile) |

| ~1550-1600 | Aromatic C=C stretch |

| ~750-800 | C-Br stretch |

Mass Spectrometry (MS)

Expected Fragmentation Pattern

| m/z | Interpretation |

| 273/275/277 | [M]⁺ Molecular ion peak (isotopic pattern for two bromine atoms) |

| 194/196 | [M - Br]⁺ |

| 168/170 | [M - CH₂CN - Br]⁺ |

| 115 | [C₉H₅]⁺ |

Experimental Workflows

Caption: Synthetic pathways for this compound.

Caption: Logical workflow for the characterization of the final product.

References

2-(2,6-Dibromophenyl)acetonitrile chemical structure and IUPAC name

An In-depth Technical Guide to 2-(2,6-Dibromophenyl)acetonitrile

This guide provides a comprehensive overview of this compound, a halogenated aromatic nitrile. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical identity, physical properties, and a representative synthetic protocol.

Chemical Identity and Nomenclature

This compound is an organic compound featuring a phenyl ring substituted with two bromine atoms at the ortho positions and an acetonitrile side chain.[1] The presence of the electron-withdrawing bromine atoms and the nitrile group makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals.

IUPAC Name: this compound[1]

Synonyms:

-

2,6-dibromophenylacetonitrile[1]

-

2,6-Dibromo-benzeneacetonitrile[1]

-

Benzeneacetonitrile, 2,6-dibromo-[1]

Chemical Structure

The molecular structure consists of a central benzene ring. A cyanomethyl group (-CH₂CN) is attached to the first carbon of the ring. Two bromine atoms are substituted at the second and sixth positions of the ring, flanking the acetonitrile group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized below. These properties are essential for designing experimental conditions, purification procedures, and for computational modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₅Br₂N | PubChem[1] |

| Molecular Weight | 274.94 g/mol | PubChem[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Boiling Point (Predicted) | 333.1 ± 27.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.857 ± 0.06 g/cm³ | ChemicalBook[2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | ChemicalBook[2] |

| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |

Experimental Protocols

Objective: To synthesize this compound from 2,6-dibromobenzyl bromide.

Materials:

-

2,6-dibromobenzyl bromide

-

Sodium cyanide (NaCN) or potassium cyanide (KCN)

-

A polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)[5][6]

-

Deionized water

-

Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water. To this, add a larger volume of a miscible organic solvent like DMSO.

-

Addition of Starting Material: Dissolve 2,6-dibromobenzyl bromide (1.0 equivalent) in the same organic solvent and add it dropwise to the stirring cyanide solution at room temperature.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing a significant volume of water.

-

Extraction: Extract the aqueous mixture multiple times with an organic solvent like diethyl ether.

-

Washing: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution to remove any residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

References

- 1. This compound | C8H5Br2N | CID 21850042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Acetonitrile - Wikipedia [en.wikipedia.org]

- 6. Acetonitrile Solvent Properties [macro.lsu.edu]

Physical and chemical properties of 2-(2,6-Dibromophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2,6-Dibromophenyl)acetonitrile, a halogenated aromatic nitrile of interest in synthetic and medicinal chemistry. This document consolidates available data on its molecular characteristics, physicochemical parameters, and predicted properties, offering a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Molecular Structure

IUPAC Name: this compound[1] CAS Number: 67197-53-9[1] Molecular Formula: C₈H₅Br₂N[1] Molecular Weight: 274.94 g/mol [1]

The molecular structure of this compound consists of a phenyl ring substituted with two bromine atoms at the ortho positions (2 and 6) and an acetonitrile group attached to the ring.

Canonical SMILES: C1=CC(=C(C(=C1)Br)CC#N)Br[1] InChI: InChI=1S/C8H5Br2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2[1] InChIKey: OEJZMMCGURACCJ-UHFFFAOYSA-N[1]

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below. It is important to note that much of the available data is based on computational predictions, and experimental verification is recommended.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 274.94 g/mol | PubChem[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Boiling Point (Predicted) | 333.1 ± 27.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.857 ± 0.06 g/cm³ | ChemicalBook[2] |

| Storage Temperature | Room Temperature, Sealed in dry | ChemicalBook[2] |

Synthesis and Purification

General Synthetic Approach (Hypothetical):

A plausible synthesis route for this compound would involve the reaction of 2,6-dibromobenzyl bromide with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Workflow for Hypothetical Synthesis:

Caption: Reactivity pathways of this compound.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are limited in the public domain, its structural features suggest potential for investigation in several areas of drug discovery and development. Brominated aromatic compounds are known to possess a wide range of biological activities, and the phenylacetonitrile scaffold is present in various pharmaceuticals.

Potential areas of interest for this compound and its derivatives could include:

-

Intermediates in Medicinal Chemistry: Its multiple reactive sites make it a versatile building block for the synthesis of more complex molecules with potential therapeutic properties.

-

Anticancer Research: Phenylacetonitrile derivatives have been investigated for their anticancer activities.

-

Enzyme Inhibition: The nitrile group can act as a warhead or a key binding element for certain enzymes.

Further research is required to elucidate the specific biological profile of this compound.

Safety and Handling

Based on the GHS classification, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. A[1]ppropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has summarized the currently available information on its physical and chemical properties. A notable gap exists in the availability of experimental data, particularly for its physical properties and spectral characterization. Future research efforts should focus on obtaining this experimental data to provide a more complete understanding of this compound and to facilitate its application in research and development.

References

Technical Guide: Spectral Analysis of 2-(2,6-Dibromophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral characteristics of 2-(2,6-Dibromophenyl)acetonitrile. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from structurally analogous compounds. This guide also outlines a plausible synthetic protocol for its preparation. The information herein is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₅Br₂N

-

Molecular Weight: 274.94 g/mol

-

CAS Number: 67197-53-9

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds, such as 2,6-dichlorophenylacetonitrile.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | d (doublet) | 2H | H-3, H-5 |

| ~ 7.20 | t (triplet) | 1H | H-4 |

| ~ 4.15 | s (singlet) | 2H | -CH₂-CN |

Note: The chemical shifts are approximate. The ortho-protons (H-3 and H-5) are expected to appear as a doublet due to coupling with the meta-proton (H-4). The meta-proton (H-4) should appear as a triplet due to coupling with the two ortho-protons. The methylene protons (-CH₂-) are expected to be a singlet as there are no adjacent protons.

¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 | C-1 |

| ~ 133 | C-3, C-5 |

| ~ 131 | C-4 |

| ~ 125 | C-2, C-6 |

| ~ 116 | -CN |

| ~ 25 | -CH₂-CN |

Note: The chemical shifts are approximate. The carbons bearing the bromine atoms (C-2 and C-6) are expected to be significantly downfield. The nitrile carbon (-CN) has a characteristic chemical shift in the 115-120 ppm range. The methylene carbon will be the most upfield.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2250 | Strong, Sharp | C≡N stretch |

| ~ 3050-3100 | Medium | Aromatic C-H stretch |

| ~ 2920-2960 | Weak | Aliphatic C-H stretch |

| ~ 1550-1600 | Medium | Aromatic C=C stretch |

| ~ 750-800 | Strong | C-Br stretch |

Note: The most characteristic peak will be the strong, sharp absorption of the nitrile group (C≡N) around 2250 cm⁻¹.

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 273, 275, 277 | High | [M]⁺ (Molecular ion peak with isotopic pattern for two Br atoms) |

| 194, 196 | Medium | [M - Br]⁺ |

| 115 | High | [M - 2Br]⁺ |

| 89 | Medium | [C₇H₅]⁺ |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The major fragmentation pathways are likely to involve the loss of one or both bromine atoms.

Experimental Protocols

Synthesis via Cyanation of Benzyl Bromide

This method involves the reaction of 2,6-dibromobenzyl bromide with a cyanide salt.

Workflow:

Caption: Synthesis of this compound from 2,6-Dibromotoluene.

Protocol:

-

Bromination of 2,6-Dibromotoluene: 2,6-Dibromotoluene is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride, under reflux.

-

Cyanation: The resulting 2,6-dibromobenzyl bromide is then reacted with sodium cyanide or potassium cyanide in a polar aprotic solvent like DMSO or acetone to yield this compound.

-

Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Synthesis via Rosenmund-von Braun Reaction

This reaction involves the cyanation of an aryl halide using copper(I) cyanide.

Workflow:

Caption: Multi-step synthesis pathway for this compound.

Protocol:

-

Cyanation of 1,3-Dibromobenzene: 1,3-Dibromobenzene can be reacted with copper(I) cyanide in a high-boiling polar solvent such as DMF or pyridine at elevated temperatures to introduce a nitrile group, though regioselectivity could be a challenge. A more controlled approach would start from a pre-functionalized benzene ring.

-

Alternative Starting Material: A more direct Rosenmund-von Braun approach would utilize 2,6-dibromoiodobenzene or 2,6-dibromobromobenzene, though the latter would be less reactive.

-

Subsequent Steps: If starting from a substituted benzene that leads to 2,6-dibromobenzonitrile, a reduction to the benzyl alcohol, followed by bromination and then cyanation would be a plausible, albeit longer, route.

Logical Relationships in Spectral Interpretation

The interpretation of the spectral data is based on the correlation between the molecular structure and the spectroscopic signals.

Caption: Correlation between molecular structure and expected spectral data.

Conclusion

This technical guide provides a predictive but comprehensive overview of the spectral data for this compound. The tabulated predicted data for ¹H NMR, ¹³C NMR, IR, and MS, along with the outlined synthetic protocols and logical diagrams, offer a foundational resource for scientists working with this compound. It is important to re-emphasize that the spectral data presented here are predicted and should be confirmed by experimental analysis upon synthesis of the compound.

Commercial Availability and Synthetic Guide for 2-(2,6-Dibromophenyl)acetonitrile: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, 2-(2,6-Dibromophenyl)acetonitrile stands as a valuable building block in the synthesis of complex organic molecules. This in-depth technical guide provides a comprehensive overview of its commercial availability from various suppliers, detailed physical and chemical properties, and a plausible synthetic route with experimental protocols. The strategic placement of bromine atoms on the phenyl ring offers multiple avenues for further functionalization, making it an attractive intermediate in medicinal chemistry and materials science.

Commercial Availability

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. Purity levels are typically high, ensuring reliability in sensitive synthetic applications. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Purity | Available Quantities |

| Alichem Inc. | - | Inquire |

| Win-Win Chemical CO., Limited | 98% | 1kg, 5kg, 10kg |

| Aladdin Scientific | 97% | 250mg, 1g, 5g, 25g, Bulk |

| Amadis Chemical Company Limited | 97% | mgs, gs, kgs |

| Suzhou ARTK Medchem Co., Ltd. | 98% | 1kg, 10kg, 25kg, 100kg |

| Matrix Scientific | 97% | Inquire |

| ChemUniverse | 95% | 100mg and larger quantities |

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective use in research and development.

| Property | Value |

| CAS Number | 67197-53-9 |

| Molecular Formula | C₈H₅Br₂N |

| Molecular Weight | 274.94 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 333.1 ± 27.0 °C (Predicted) |

| Density | 1.857 ± 0.06 g/cm³ (Predicted) |

| Storage | Sealed in a dry place at room temperature |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2,6-dibromotoluene. The first step involves the benzylic bromination of 2,6-dibromotoluene to yield 2,6-dibromobenzyl bromide, which is then converted to the target nitrile in the second step via a nucleophilic substitution reaction with a cyanide salt.

Step 1: Synthesis of 2,6-Dibromobenzyl Bromide (Benzylic Bromination)

This procedure is adapted from general methods for the benzylic bromination of substituted toluenes.

Materials:

-

2,6-Dibromotoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2

The Strategic Role of 2-(2,6-Dibromophenyl)acetonitrile in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Dibromophenyl)acetonitrile is a versatile synthetic intermediate that holds a pivotal position in the construction of a diverse array of complex organic molecules. Its unique structural features, namely the reactive nitrile group and the two bromine atoms on the phenyl ring, offer multiple avenues for chemical modification, making it a valuable building block in pharmaceutical and materials science. The sterically hindered nature of the dibrominated phenyl ring can also impart unique properties to the resulting compounds. This technical guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations, quantitative data, and visual representations of synthetic pathways.

Core Synthetic Transformations

The synthetic potential of this compound stems from the reactivity of its two primary functional moieties: the nitrile group and the carbon-bromine bonds. These sites can be selectively targeted to achieve a wide range of chemical transformations, leading to the synthesis of valuable downstream products.

Reactions Involving the Nitrile Group

The cyano group is a versatile functional handle that can be readily converted into other important chemical entities, such as carboxylic acids and primary amines.

1. Hydrolysis to 2-(2,6-Dibromophenyl)acetic acid:

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is fundamental for the introduction of a carboxylic acid moiety, a common pharmacophore in many drug molecules.

Table 1: Representative Conditions for the Hydrolysis of Phenylacetonitrile Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-(2,6-Dichloropyridin-4-yl)acetonitrile | Concentrated HCl, Ethanol, Reflux | 2-(2,6-Dichloropyridin-4-yl)acetic acid | Not Specified |

| General Phenylacetonitrile | H2SO4, H2O, Reflux | Phenylacetic acid | High |

| Acetonitrile | NaOH (6M), Ethanol/H2O, Reflux | Acetic Acid | High |

Detailed Experimental Protocol: Hydrolysis of a Phenylacetonitrile Derivative (Analogous)

-

Materials: 2-(2,6-Dichloropyridin-4-yl)acetonitrile, concentrated hydrochloric acid, ethanol.

-

Procedure: 2-(2,6-dichloropyridin-4-yl)acetonitrile is dissolved in a mixture of concentrated hydrochloric acid and ethanol. The resulting solution is heated to reflux and stirred for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or the disappearance of the nitrile peak in the IR spectrum. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water, and the pH is adjusted to neutral or slightly acidic with a base (e.g., sodium hydroxide solution) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.[1]

2. Reduction to 2-(2,6-Dibromophenyl)ethanamine:

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation is crucial for the synthesis of many biologically active amines.

Table 2: Representative Conditions for the Reduction of Nitriles to Primary Amines

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| Acetonitrile | LiAlH4, Diethyl ether, then dilute acid | Ethylamine | High |

| Nitroethane | Fe/HCl or Catalytic Hydrogenation | Ethanamine | Not Specified |

| Acetonitrile | H2, Pd/C, elevated temperature and pressure | Ethylamine | High |

Detailed Experimental Protocol: Reduction of a Nitrile using LiAlH4 (General)

-

Materials: Nitrile, Lithium Aluminum Hydride (LiAlH4), diethyl ether (anhydrous), dilute acid (e.g., HCl).

-

Procedure: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of the nitrile in anhydrous diethyl ether is prepared. To this solution, a suspension of LiAlH4 in anhydrous diethyl ether is added cautiously in portions, as the reaction is exothermic. The reaction mixture is then stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by TLC or IR spectroscopy). After cooling the reaction mixture in an ice bath, the excess LiAlH4 is quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then water again. The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the primary amine.[2][3][4][5][6][7]

Reactions Involving the Carbon-Bromine Bonds

The two bromine atoms on the phenyl ring are susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are powerful tools for building molecular complexity.

1. Suzuki-Miyaura Coupling:

This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. It is a widely used method for the formation of biaryl structures.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | Not Specified |

| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | Variable |

| Aryl Bromide | 2-Pyridylboronate | Pd2(dba)3 / Phosphine ligand | KF | Dioxane | Good to Excellent |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling (General)

-

Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene/water mixture).

-

Procedure: To a degassed mixture of this compound, the arylboronic acid (1.1-1.5 equivalents per bromine atom to be substituted), and the base in the chosen solvent system, the palladium catalyst is added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[8][9][10][11][12][13]

2. Sonogashira Coupling:

This reaction couples the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). It is a powerful method for the synthesis of aryl alkynes.

Table 4: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| Aryl Bromide | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | DMF | Good to Excellent |

| 2,6-Dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile | Ethynyltrimethylsilane | PdCl2(PPh3)2 / CuI | Et3N | THF/DMF | Not Specified |

| Brominated Peptide | Terminal Alkyne | [PdCl2(CH3CN)2] / sXPhos | Cs2CO3 | H2O/MeCN | Variable |

Detailed Experimental Protocol: Sonogashira Coupling (General)

-

Materials: this compound, terminal alkyne, palladium catalyst (e.g., PdCl2(PPh3)2), copper(I) iodide (CuI), base (e.g., triethylamine), solvent (e.g., DMF or THF).

-

Procedure: To a solution of this compound and the terminal alkyne (1.1-1.5 equivalents per bromine atom) in the chosen solvent, the palladium catalyst, CuI, and the amine base are added. The reaction mixture is stirred under an inert atmosphere at room temperature or elevated temperature (typically 50-100 °C) for several hours until the starting material is consumed (monitored by TLC). After completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[8][14][15][16][17][18]

3. Buchwald-Hartwig Amination:

This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. It is a highly versatile method for the synthesis of arylamines.

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Aryl Bromide | Primary/Secondary Amine | Pd2(dba)3 / BINAP | NaOtBu | Toluene | Good to Excellent |

| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd2(dba)3 / (±)-BINAP | NaOtBu | Toluene | 60 |

| Aryl Halide | Heterocyclic Amine | [Pd(allyl)Cl]2 / XPhos | NaOtBu | Toluene | Good |

Detailed Experimental Protocol: Buchwald-Hartwig Amination (General)

-

Materials: this compound, amine, palladium precatalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., BINAP or XPhos), strong base (e.g., sodium tert-butoxide), anhydrous solvent (e.g., toluene or dioxane).

-

Procedure: In a glovebox or under an inert atmosphere, the palladium precatalyst, the phosphine ligand, and the base are added to a Schlenk tube. The aryl halide and the amine are then added, followed by the anhydrous solvent. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[15][19][20][21][22][23][24][25][26]

Application in the Synthesis of Heterocyclic Compounds

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, which are prominent scaffolds in medicinal chemistry.

Synthesis of Tetrazoles

The nitrile functionality can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide, to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.

Table 6: Representative Conditions for Tetrazole Synthesis from Nitriles

| Nitrile | Azide Source | Catalyst/Additive | Solvent | Yield (%) |

| Benzonitrile | Sodium Azide, Ammonium Chloride | None | DMF | Good |

| 2-Bromobenzonitrile | Sodium Azide, Zinc Chloride | None | DMF | 86.5 |

| Aryl and Alkyl Nitriles | Sodium Azide | CuSO4·5H2O | DMSO | Good to Excellent |

Detailed Experimental Protocol: Synthesis of a 5-Substituted-1H-tetrazole (General)

-

Materials: this compound, sodium azide, an activating agent (e.g., ammonium chloride or a Lewis acid like zinc chloride), solvent (e.g., DMF).

-

Procedure: A mixture of the nitrile, sodium azide, and the activating agent in the solvent is heated at a temperature typically ranging from 100 to 130 °C for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and acidified with a dilute acid (e.g., HCl), which often leads to the precipitation of the tetrazole product. The solid is collected by filtration, washed with water, and dried. If the product does not precipitate, it can be extracted with an organic solvent.[27][28][29][30]

Synthesis of Quinolines and Pyridines

While direct routes from this compound are less common, its derivatives can be employed in the synthesis of quinazoline and pyridine ring systems. For example, ortho-amino-substituted benzonitriles, which can be potentially derived from this compound through further functionalization, are common precursors for quinazolines.

General Synthetic Strategies:

-

Quinazolines: Can be synthesized from 2-aminobenzonitriles through condensation with various electrophiles like orthoesters, aldehydes, or isothiocyanates, often under thermal or microwave conditions.[19][31][32]

-

Pyridines: Substituted pyridines can be synthesized through various condensation and cycloaddition reactions. While a direct route from this compound is not straightforward, its derivatives with modified side chains could potentially participate in pyridine ring-forming reactions.[33][34][35]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and a general workflow for the utilization of this compound as a synthetic intermediate.

References

- 1. Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane | MDPI [mdpi.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]

- 4. reddit.com [reddit.com]

- 5. joneschemistry.wordpress.com [joneschemistry.wordpress.com]

- 6. osti.gov [osti.gov]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. gala.gre.ac.uk [gala.gre.ac.uk]

- 10. US3040095A - Hydrolysis of acetonitrile to acetamide - Google Patents [patents.google.com]

- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 15. gold-chemistry.org [gold-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. youtube.com [youtube.com]

- 25. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 26. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 27. scielo.br [scielo.br]

- 28. 1H-Tetrazole synthesis [organic-chemistry.org]

- 29. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. Quinazoline synthesis [organic-chemistry.org]

- 32. Quinazolinone synthesis [organic-chemistry.org]

- 33. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 34. baranlab.org [baranlab.org]

- 35. Pyridine synthesis [organic-chemistry.org]

An In-depth Technical Guide to 2-(2,6-Dibromophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,6-Dibromophenyl)acetonitrile, a halogenated aromatic nitrile of interest in synthetic and medicinal chemistry. While the specific discovery and historical milestones of this compound are not extensively documented in readily available literature, this document consolidates its known chemical and physical properties, outlines plausible and established synthetic routes with detailed experimental protocols, and explores its potential applications in drug development based on the activities of structurally related compounds. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Introduction

This compound, with the CAS number 67197-53-9, is a member of the phenylacetonitrile family of compounds.[1] Phenylacetonitriles are characterized by a phenyl ring attached to a cyanomethyl group (-CH₂CN). This structural motif is a valuable building block in organic synthesis, serving as a precursor to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The nitrile group is particularly versatile, capable of being hydrolyzed to carboxylic acids, reduced to amines, or participating in cycloaddition reactions to form heterocyclic systems.

The presence of two bromine atoms at the 2 and 6 positions of the phenyl ring in this compound imparts specific steric and electronic properties. These bulky ortho-substituents can influence the reactivity of the benzylic position and the nitrile group, and they provide handles for further functionalization through reactions such as cross-coupling, which is of significant interest in the construction of novel molecular scaffolds for drug discovery.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is essential for its safe handling, storage, and use in experimental settings.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 67197-53-9 | PubChem[1] |

| Molecular Formula | C₈H₅Br₂N | PubChem[1] |

| Molecular Weight | 274.94 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | White to off-white solid | Commercial Suppliers |

| Boiling Point (Predicted) | 333.1 ± 27.0 °C | ChemicalBook |

| Density (Predicted) | 1.857 ± 0.06 g/cm³ | ChemicalBook |

| Storage Temperature | Room Temperature, Sealed in Dry | ChemicalBook |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

(Source: PubChem[1])

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is not described in a dedicated discovery paper. However, its structure suggests a logical synthetic pathway starting from commercially available 2,6-dibromotoluene. This pathway involves two primary steps: benzylic bromination followed by cyanation.

Step 1: Benzylic Bromination of 2,6-Dibromotoluene

The conversion of a toluene derivative to a benzyl bromide is a standard radical substitution reaction, typically initiated by UV light or a radical initiator.

Experimental Protocol (General Procedure):

-

Reagents and Materials:

-

2,6-Dibromotoluene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

-

Anhydrous solvent (e.g., Carbon tetrachloride - CCl₄, or Acetonitrile)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, UV lamp (optional)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dibromotoluene (1.0 eq) in the chosen anhydrous solvent.

-

Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN or BPO (e.g., 0.02 eq).

-

Heat the mixture to reflux (the boiling point of the solvent). If using UV initiation, irradiate the flask with a UV lamp.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours, indicated by the consumption of the starting material.

-

Once complete, cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,6-dibromobenzyl bromide, which can be purified by recrystallization or column chromatography if necessary.

-

Step 2: Cyanation of 2,6-Dibromobenzyl Bromide

The substitution of the benzylic bromine with a cyanide group is a nucleophilic substitution reaction. Classical methods use alkali metal cyanides, while modern approaches may employ palladium catalysis with safer cyanide sources.

Experimental Protocol (Classical Cyanation):

-

Reagents and Materials:

-

2,6-Dibromobenzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Solvent system (e.g., aqueous ethanol, DMSO, or DMF)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

In a round-bottom flask, dissolve the 2,6-dibromobenzyl bromide (1.0 eq) in the chosen solvent system (e.g., a mixture of ethanol and water).

-

Add sodium cyanide (1.1 - 1.5 eq) to the solution. Caution: Alkali cyanides are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., ferrous sulfate solution) available.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the starting benzyl bromide is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature and pour it into a larger volume of water.

-

Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

-

Applications in Drug Development and Research

While there is a lack of specific biological data for this compound, its structural features make it a compound of interest for medicinal chemistry and drug discovery. The general class of halogenated phenylacetonitriles serves as versatile intermediates for synthesizing more complex molecules with potential therapeutic applications.

For instance, a structurally related compound, 2-(5-Bromo-2-chlorophenyl)acetonitrile, is noted for its potential in pharmaceutical synthesis, with derivatives showing anti-inflammatory properties.[2] Such compounds are often used as precursors for molecules that interact with specific biological targets like enzymes or receptors.[2] The di-bromo substitution pattern of the target compound offers a unique electronic and steric profile that could be explored for structure-activity relationship (SAR) studies.

The phenylacetonitrile scaffold can be a starting point for developing various classes of drugs. For example, other phenylacetonitrile derivatives have been identified as inducers of the transcription factor Oct3/4, which is crucial in the generation of induced pluripotent stem cells (iPSCs), suggesting a potential role in regenerative medicine.

Conclusion

This compound is a synthetically accessible compound with significant potential as a building block in organic and medicinal chemistry. While its own biological activities remain to be thoroughly investigated, its structure provides a versatile platform for the generation of diverse chemical libraries for drug discovery. The established methods for the synthesis of related phenylacetonitriles can be reliably adapted for its preparation. For researchers in drug development, this compound represents a readily available scaffold for creating novel molecules with potentially valuable therapeutic properties. Further screening and derivatization of this compound could lead to the discovery of new lead compounds for a variety of disease targets.

References

Potential Research Areas for 2-(2,6-Dibromophenyl)acetonitrile: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(2,6-Dibromophenyl)acetonitrile is a halogenated aromatic nitrile whose potential in drug discovery remains largely unexplored. Its unique structural features, including a dibrominated phenyl ring and a reactive nitrile group, suggest a range of possible biological activities. This technical guide outlines potential research areas for this compound, providing a foundation for its investigation as a novel therapeutic agent. The information presented herein is curated for researchers, scientists, and drug development professionals seeking to explore new chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential pharmacokinetic profile and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₅Br₂N | PubChem[1] |

| Molecular Weight | 274.94 g/mol | PubChem[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| CAS Number | 67197-53-9 | PubChem[1] |

Potential Research Areas and Rationale

Based on the structural characteristics of this compound and the known biological activities of related compounds, several promising areas of research are proposed:

Neurology and Neuropharmacology

The presence of bromine atoms on the phenyl ring suggests potential neuroactivity. Brominated compounds have been shown to exhibit a range of effects on the central nervous system.[3] Furthermore, the 2,6-disubstituted phenyl motif is present in some known anesthetic agents.

Proposed Research:

-

Screening for Anesthetic Properties: Investigate the compound's ability to induce loss of righting reflex in animal models.

-

Ion Channel Modulation: Assess the effect of the compound on key ion channels involved in neuronal excitability, such as sodium, potassium, and calcium channels, using patch-clamp electrophysiology.

-

Neurotransmitter Receptor Binding: Evaluate the binding affinity of the compound for various neurotransmitter receptors, including GABA, glutamate, and serotonin receptors, through radioligand binding assays.

Oncology

The nitrile group is a common feature in many approved anticancer drugs, where it can act as a hydrogen bond acceptor or a reactive group for covalent inhibition.[4] Additionally, substituted phenylacetonitriles have been explored as scaffolds for kinase inhibitors.

Proposed Research:

-

Kinase Inhibitor Screening: Screen the compound against a panel of cancer-related kinases to identify potential inhibitory activity.

-

Cytotoxicity Assays: Determine the cytotoxic effects of the compound on various cancer cell lines using assays such as the MTT or CellTiter-Glo assay.

-

Mechanism of Action Studies: If cytotoxic activity is observed, investigate the underlying mechanism, such as apoptosis induction (caspase activation, PARP cleavage) or cell cycle arrest.

Anti-inflammatory and Immunomodulatory Effects

Some phenylacetonitrile derivatives have demonstrated anti-inflammatory properties. The potential for this compound to modulate inflammatory pathways warrants investigation.

Proposed Research:

-

Inhibition of Pro-inflammatory Cytokine Production: Measure the effect of the compound on the production of cytokines like TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated immune cells (e.g., macrophages).

-

Enzyme Inhibition Assays: Evaluate the inhibitory activity of the compound against key inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX).

Antiviral and Antimicrobial Activity

Nitrile-containing compounds have been investigated for their antiviral and antimicrobial properties.[5] The unique electronic properties conferred by the dibromo substitution could lead to novel interactions with microbial targets.

Proposed Research:

-

Antiviral Screening: Test the compound's activity against a panel of viruses, particularly those for which nitrile-containing inhibitors have been reported.

-

Antimicrobial Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) against a range of bacterial and fungal strains.

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the investigation of this compound.

Synthesis of this compound

A potential synthetic route involves the cyanation of 2,6-dibromobenzyl bromide.

Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Detailed Protocol (Adapted from similar syntheses):

-

Bromination of 2,6-Dibromotoluene: To a solution of 2,6-dibromotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile, AIBN). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, filter the succinimide byproduct and concentrate the filtrate under reduced pressure to obtain crude 2,6-dibromobenzyl bromide.

-

Cyanation of 2,6-Dibromobenzyl bromide: Dissolve the crude 2,6-dibromobenzyl bromide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone. Add sodium cyanide (NaCN) portion-wise at room temperature. Stir the reaction mixture until completion (monitored by TLC or GC-MS). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

In Vitro Kinase Inhibition Assay

Workflow for Kinase Inhibition Screening:

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol (Example using a luminescence-based assay):

-

Prepare a stock solution of this compound in DMSO.

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the kinase, substrate peptide, and ATP to initiate the reaction.

-

Incubate the plate at room temperature for the recommended time.

-

Add a detection reagent that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below for reporting kinase inhibition data.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (µM) |

| Kinase A | Value |

| Kinase B | Value |

| Kinase C | Value |

Conclusion

This compound represents a promising starting point for novel drug discovery programs. Its unique chemical structure suggests potential applications in neurology, oncology, and infectious diseases. The proposed research areas and experimental protocols in this guide provide a solid framework for initiating the exploration of this compound's therapeutic potential. Further investigation into its structure-activity relationships through the synthesis and screening of analogs will be crucial for optimizing its biological activity and advancing it through the drug development pipeline.

References

- 1. This compound | C8H5Br2N | CID 21850042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 3. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2-(2,6-Dibromophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(2,6-Dibromophenyl)acetonitrile, a compound utilized in chemical research and drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar compounds and general chemical safety principles to ensure a high level of precaution.

Hazard Identification and Classification

This compound is classified as an irritant and is harmful if swallowed.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[1]

Table 1: GHS Hazard Classification [1]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, oral | Warning | H302: Harmful if swallowed |

| Skin corrosion/irritation | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Warning | H335: May cause respiratory irritation |

Pictogram:

Signal Word: Warning

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound. The following precautionary statements and PPE recommendations are derived from data for similar brominated phenylacetonitrile compounds.[2][3]

Table 2: Precautionary Statements [2][3]

| Category | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Prevention | P264 | Wash skin thoroughly after handling. |

| Prevention | P270 | Do not eat, drink or smoke when using this product. |

| Prevention | P271 | Use only outdoors or in a well-ventilated area. |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301+P316 | IF SWALLOWED: Get emergency medical help immediately.[4] |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| Response | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Response | P332+P317 | If skin irritation occurs: Get medical help.[4] |

| Response | P337+P313 | If eye irritation persists: Get medical advice/attention.[2] |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| Storage | P405 | Store locked up.[2][4] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Table 3: Recommended Personal Protective Equipment (PPE) [5][6]

| Protection Type | Specification |

| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate. |

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed methodologies for handling and emergency response are critical to minimizing risk.

3.1. Handling and Storage Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[5] Contaminated clothing should be removed and washed before reuse.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

3.2. Emergency First-Aid Protocol

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation develops or persists.[2]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2] Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[2] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

3.3. Spill and Leak Protocol

-

Containment: Evacuate personnel from the area. Wear appropriate PPE.

-

Clean-up: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[6] Avoid creating dust.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[2]

Visualized Workflows

Hazard Identification and Response Workflow

Caption: A logical flow for ensuring safety during the handling of hazardous chemicals.

Emergency First-Aid Decision Pathway

Caption: A decision-making diagram for appropriate first-aid response to chemical exposure.

This guide is intended for use by qualified individuals trained in handling hazardous chemicals. Always consult the most current safety information and adhere to all institutional and regulatory guidelines.

References

Methodological & Application

Application Notes and Protocols for 2-(2,6-Dibromophenyl)acetonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Dibromophenyl)acetonitrile is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its unique structure, featuring a reactive nitrile group and a dibrominated phenyl ring, provides multiple avenues for molecular elaboration. The presence of two bromine atoms offers opportunities for regioselective functionalization through various cross-coupling reactions, while the nitrile moiety can be readily converted into other key functional groups such as primary amines, carboxylic acids, and amides. These transformations are fundamental in the construction of diverse molecular scaffolds for the development of novel therapeutic agents.

The strategic placement of the bromine atoms influences the electronic properties of the phenyl ring and can play a crucial role in modulating the pharmacological activity of derivative compounds. This intermediate is particularly valuable in the synthesis of kinase inhibitors, receptor modulators, and other biologically active molecules where precise control of substitution patterns is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Key Applications in Medicinal Chemistry

The this compound core is a key building block for various classes of therapeutic agents. Its derivatives have shown promise in several areas, including:

-

Kinase Inhibitors: The phenylacetonitrile scaffold can be elaborated to generate potent inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases. The dibromo substituents can be utilized to explore specific interactions within the ATP-binding pocket of kinases.

-

Receptor Antagonists and Modulators: The structural features of this compound derivatives allow for their development as ligands for various receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors. For instance, derivatives of similar brominated phenylacetonitriles have been investigated as selective peroxisome proliferator-activated receptor (PPAR) modulators.[1]

-

Anthelmintic Agents: The amino-acetonitrile scaffold, which can be derived from this compound, is a validated pharmacophore for anthelmintic drugs.[2][3]

Data Summary

The following tables summarize key quantitative data for representative compounds synthesized from brominated phenylacetonitrile precursors, illustrating their potential in drug discovery.

Table 1: Biological Activity of a PPARβ/δ-Selective Inverse Agonist Derived from a Bromophenylacetonitrile Scaffold [1]

| Compound ID | Target | Assay | IC50 (nM) |

| DG172 | PPARβ/δ | Ligand Binding | 27 |

| DG172 | PPARβ/δ | ANGPTL4 Expression | 9.5 |

Table 2: Inhibitory Activity of 4-Anilinoquinoline-3-carbonitriles Against EGFR and HER-2 Kinases

| Compound | EGFR IC50 (μM) | HER-2 IC50 (μM) |

| Reference Compound 1 | 0.05 | 0.03 |

| Reference Compound 2 | 0.03 | 0.02 |

Note: This data is representative of the activity of compounds synthesized from related phenylacetonitrile precursors and is provided for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of a (Z)-2-(2-bromophenyl)-3-amino-phenyl-acrylonitrile derivative (Illustrative of PPARβ/δ Modulator Synthesis)[1]

This protocol is adapted from the synthesis of DG172, a PPARβ/δ-selective inverse agonist.

Step 1: Condensation of 2-(2-bromophenyl)acetonitrile with an aromatic aldehyde

-

To a solution of 2-(2-bromophenyl)acetonitrile (1.0 eq) and the desired substituted 4-aminobenzaldehyde (1.0 eq) in ethanol (0.2 M), add piperidine (0.1 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the desired acrylonitrile derivative.

Step 2: N-alkylation of the amino group (if applicable)

-

To a solution of the product from Step 1 (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) (0.1 M), add potassium carbonate (2.0 eq) and the desired alkylating agent (e.g., methyl iodide, 1.2 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-